4-Nitro-N-(2,2,2-trifluoroethyl)benzamide is an organic compound characterized by the molecular formula . This compound features a nitro group at the para position of the benzene ring and a trifluoroethyl group attached to the nitrogen atom of the amide functional group. It is primarily used in medicinal chemistry and biomedicine for its potential applications in drug development and biochemical research.
4-Nitro-N-(2,2,2-trifluoroethyl)benzamide falls under the category of benzamides, which are derivatives of benzoic acid containing an amide functional group. The presence of both a nitro group and a trifluoroethyl substituent classifies it as a fluorinated organic compound, which often exhibits unique chemical properties due to the electronegative fluorine atoms.
The synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide typically involves several steps:
The reaction conditions must be optimized for yield and selectivity, often requiring controlled temperatures and inert atmospheres to prevent side reactions. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide can be represented as follows:
4-Nitro-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoroethyl group, which can stabilize intermediates during substitution reactions.
The mechanism of action for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide is primarily related to its interactions within biological systems:
4-Nitro-N-(2,2,2-trifluoroethyl)benzamide has several scientific applications:
4-Nitro-N-(2,2,2-trifluoroethyl)benzamide represents a strategically engineered small molecule integrating three pharmacologically significant motifs: a benzamide core, a nitro electron-withdrawing group, and a 2,2,2-trifluoroethyl moiety. Its systematic IUPAC name, 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, precisely defines its atomic connectivity: a benzene ring substituted at the 1-position with a nitro group (–NO₂) and at the 4-position with a carboxamide group (–C(O)NH–) linked to a trifluoroethyl unit (–CH₂CF₃). The canonical SMILES representation, O=C(NCC(F)(F)F)C1=CC=C(N+=O)C=C1, provides a machine-readable description of its structure [3] [4].
The compound’s molecular formula is C₉H₇F₃N₂O₃, yielding a molecular weight of 248.16 g/mol. Its structural significance lies in the synergistic combination of the lipophilic trifluoroethyl group and the strongly electron-withdrawing nitro substituent. The trifluoroethyl moiety significantly enhances membrane permeability due to its high hydrophobicity (π = 0.88) and metabolic stability from C–F bond strength (485 kJ/mol). Concurrently, the para-nitro group creates a substantial dipole moment (predicted >4.0 D) and facilitates π-stacking interactions with biological targets [4] [5] .
Table 1: Physicochemical Profile of 4-Nitro-N-(2,2,2-trifluoroethyl)benzamide
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₉H₇F₃N₂O₃ | Defines elemental composition |
Molecular Weight | 248.16 g/mol | Determines pharmacokinetic parameters |
IUPAC Name | 4-nitro-N-(2,2,2-trifluoroethyl)benzamide | Unambiguous chemical identification |
Key Functional Groups | Benzamide, -NO₂, -CH₂CF₃ | Governs reactivity and biointeractions |
Canonical SMILES | O=C(NCC(F)(F)F)C1=CC=C(N+=O)C=C1 | Encodes structural topology |
Storage Stability | Sealed, dry, 2-8°C | Preserves compound integrity [3] |
Benzamide derivatives occupy a pivotal niche in medicinal chemistry due to their structural versatility and target adaptability. Early benzamide-based pharmaceuticals emerged in the 1970s with dopamine antagonists like clebopride (gastroprokinetic) and sultopride (antipsychotic), demonstrating the scaffold’s ability to interact with CNS receptors. The strategic incorporation of electron-withdrawing groups (e.g., –NO₂, –CF₃) at the benzamide’s para-position evolved as a standard modification to enhance receptor binding affinity and metabolic stability. Patent literature reveals that N-substituted benzamides bearing fluorinated alkyl chains were extensively explored in the 1990s for cardiovascular applications, exemplified by US6156766A which disclosed antihypertensive benzamide compounds acting via novel mechanisms [2].
The trifluoroethyl (–CH₂CF₃) substituent gained prominence following clinical successes of trifluoroethyl-containing drugs like ubrogepant (CGRP antagonist for migraines) and alpelisib (PI3K inhibitor for breast cancer). These drugs leverage the trifluoroethyl group’s strong electron-withdrawing nature (Hammett σₘ = 0.52) and steric bulk (molar refractivity = 16.6) to optimize target engagement and pharmacokinetic profiles. This established the –CH₂CF₃ group as a privileged motif, driving research on compounds like 4-nitro-N-(2,2,2-trifluoroethyl)benzamide as potential pharmacophores or synthetic intermediates for targeted therapies [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7